2-Methyl-1-(3-phenoxypropyl)piperazine is a synthetic organic compound that belongs to the piperazine family, characterized by its unique structure which includes a piperazine ring substituted with a phenoxypropyl group. This compound has garnered attention in both medicinal and chemical research due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, primarily involving the reaction of 2-methylpiperazine with 3-phenoxypropyl bromide under basic conditions. The synthesis typically utilizes solvents such as acetonitrile and bases like potassium carbonate to facilitate nucleophilic substitution reactions.
2-Methyl-1-(3-phenoxypropyl)piperazine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its piperazine ring. It is also categorized as an alkaloid, which are naturally occurring compounds that often exhibit pharmacological effects.
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine can be achieved through several methods:
The typical reaction conditions include maintaining a temperature range from room temperature up to 80 degrees Celsius, depending on the specific method employed. Reaction times can vary from several hours to minutes when using microwave technology.
The molecular structure of 2-Methyl-1-(3-phenoxypropyl)piperazine can be depicted as follows:
The molecular formula for 2-Methyl-1-(3-phenoxypropyl)piperazine is , with a molar mass of approximately 250.35 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics, confirming the presence of functional groups and substituents .
2-Methyl-1-(3-phenoxypropyl)piperazine participates in several chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-Methyl-1-(3-phenoxypropyl)piperazine involves its interaction with biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known to bind to gamma-aminobutyric acid receptors, leading to hyperpolarization of neuronal membranes and influencing neurotransmission pathways. This interaction may contribute to potential therapeutic effects such as anxiolytic or antipsychotic activities .
Relevant analytical data include:
2-Methyl-1-(3-phenoxypropyl)piperazine has diverse applications in scientific research:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This versatile scaffold demonstrates remarkable adaptability in drug design, enabling precise modifications to optimize receptor affinity, pharmacokinetic properties, and therapeutic efficacy. The structural plasticity of piperazine allows for strategic substitutions that fine-tune electronic distribution, stereochemistry, and conformational flexibility – critical parameters governing biological activity. These characteristics have cemented piperazine's status as a privileged structure in pharmaceutical development, particularly for central nervous system (CNS) disorders and receptor-targeted therapies [3] [8].
Table 1: Historical Milestones in Piperazine-Based Drug Development
Time Period | Key Compound/Class | Therapeutic Advancement | Structural Innovation |
---|---|---|---|
1950s-1960s | Phenothiazine-piperazine hybrids (e.g., perphenazine) | First-generation antipsychotics | Piperazine as side chain modulator of dopamine affinity |
1960s | Butyrophenone-piperazines (haloperidol) | Potent D2 receptor antagonists | N-alkylpiperazine as pharmacophore anchor |
1968 | Fentanyl | Revolutionized synthetic opioid analgesics | 4-anilidopiperidine core enabling μ-opioid specificity |
1980s | GBR 12909 | Selective dopamine reuptake inhibitor | 3-phenylpropyl-piperazine optimization for DAT binding |
2000s-Present | Multitarget ligands (e.g., compound 16 in [3]) | Atypical antipsychotics with improved safety profiles | Strategic piperazine substitutions for polypharmacology |
The medicinal application of piperazine derivatives began in earnest during the mid-20th century with the development of phenothiazine-based antipsychotics. Paul Janssen's pioneering work in the 1960s marked a transformative era, demonstrating that piperazine integration could dramatically enhance pharmacological profiles. Janssen's systematic exploration of the 4-anilidopiperidine scaffold yielded fentanyl (1968), which exhibited approximately 100-fold greater analgesic potency than morphine. This breakthrough established piperazine as a critical structural element for potent opioid activity and inspired successive generations of analogs including sufentanil (1984), alfentanil (1986), and remifentanil (1996). Each derivative featured strategic modifications to the piperazine-anilide framework that optimized receptor kinetics, selectivity, and metabolic stability [8].
Concurrently, antipsychotic drug development leveraged piperazine's capacity for receptor modulation. Haloperidol emerged as a landmark therapeutic, with its tetrahydropyridine moiety serving as a metabolic precursor to active piperidinium species. Research demonstrated that replacing haloperidol's piperidine with substituted piperazines (e.g., compounds 5-10 in [3]) significantly altered receptor binding profiles. For instance, replacing the keto group with thiomethylene (compound 6) enhanced D2 affinity (Ki = 8.8 nM vs haloperidol's 0.89 nM), while oxygen analogs (compound 7) maintained potent D2 binding (Ki = 5.3 nM). These structural explorations revealed piperazine's critical role in balancing affinity across dopamine receptor subtypes and serotonergic targets – a prerequisite for atypical antipsychotic profiles with reduced extrapyramidal side effects [3].
The 1980s-1990s witnessed piperazine diversification into novel therapeutic domains. GBR 12909 exemplified this expansion, featuring a bis(4-fluorophenyl)methoxyethyl-piperazine design that achieved unprecedented dopamine transporter (DAT) selectivity (Ki = 3.7 nM). Its structural optimization demonstrated how C2/C3 substituents on the 3-phenylpropyl side chain could precisely control DAT/SERT binding ratios – a principle that later informed cocaine abuse therapeutic development [1].
Substituted piperazines serve as molecular tuners for receptor affinity and selectivity through three primary mechanisms: steric control of binding pocket interactions, electronic modulation of nitrogen basicity, and conformational restriction of pharmacophore geometry. The protonatable nitrogen atoms within the piperazine ring (pKa ~9.5 for N1 and ~5.5 for N4) enable formation of salt bridges with aspartate residues in biogenic amine receptors, while substituents on either nitrogen dictate spatial orientation toward secondary interaction sites [8].
Table 2: Structural Modifications of Piperazine Derivatives and Receptor Targeting Effects
Modification Type | Structural Feature | Receptor Impact | Exemplar Compounds |
---|---|---|---|
N1-Alkylation | Phenoxypropyl chains | Enhanced μ-opioid receptor engagement via hydrophobic pocket occupation | Fentanyl derivatives |
N4-Substitution | Arylalkyl groups (e.g., 3-phenylpropyl) | Dopamine transporter (DAT) selectivity optimization | GBR 12909 analogs |
C2-Substitution | Methyl group at C2 position | Conformational constraint altering receptor binding kinetics | 2-Methyl-1-(3-phenoxypropyl)piperazine |
Electronic modulation | Fluorophenyl groups | Increased serotonin transporter (SERT) affinity through electronic effects | (R)-10 in [1] (Ki SERT=290nM) |
Stereochemical control | Chiral center at C2/C3 | Enantioselective transporter binding (e.g., DAT Ki (S)-10=2.7nM vs (R)-10=22nM) | (S)-10 and (R)-10 [1] |
Fentanyl's structure-activity relationships illustrate piperazine's precision-targeting capabilities. The molecule's 4-anilidopiperidine core positions its protonated nitrogen for optimal interaction with the μ-opioid receptor's conserved aspartate (Asp147). Phenethyl substitution on N4 extends toward transmembrane hydrophobic pockets, while the phenoxy group enables additional Van der Waals interactions. Systematic modifications demonstrated that increasing alkyl spacer length between piperazine and phenyl rings (as in 2-Methyl-1-(3-phenoxypropyl)piperazine derivatives) modulates receptor association/dissociation kinetics – a critical determinant of analgesic onset and duration [8].
Beyond opioid receptors, piperazine substitutions govern selectivity across monoamine transporters. Research on GBR derivatives revealed that C2-substituents with lone-pair electrons (e.g., fluoro in (S)-10) enhanced DAT affinity (Ki=2.7nM) while maintaining SERT selectivity (SERT/DAT ratio=109). Conversely, 3-amino substitutions created dual-action ligands like (R)-8 (DAT Ki=20nM, SERT Ki=22nM). The 2-methyl group in 2-Methyl-1-(3-phenoxypropyl)piperazine introduces strategic steric hindrance that may preferentially stabilize conformations favorable for specific transporter interactions. Molecular modeling suggests this methyl group restricts rotation about the piperazine-phenoxypropyl bond, potentially optimizing orientation toward target binding sites [1] [5].
Hypolipidemic applications further demonstrate piperazine's versatility. Compound 17 (2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl)propanone) achieved 54% triglyceride reduction in rodents at 8 mg/kg/day. Its efficacy stemmed from the fluorophenyl-piperazine design that inhibited key enzymes including HMG-CoA reductase and phosphatidylate phosphohydrolase – illustrating how targeted lipophilicity balances membrane penetration and enzyme interaction [5].
2-Methyl-1-(3-phenoxypropyl)piperazine embodies contemporary piperazine design principles through its integration of three pharmacologically significant elements: the 2-methyl group conferring stereochemical control, the phenoxy moiety enabling π-system interactions, and the propyl spacer optimizing distance between recognition elements. This specific configuration creates a versatile intermediate and pharmacophore component with implications across multiple therapeutic domains [8] [10].
In pain management therapeutics, derivatives of this compound serve as synthetic precursors to fentanyl analogs where the phenoxypropyl chain connects the piperazine core to critical pharmacophoric elements. The methyl substituent at the 2-position introduces a chiral center that influences receptor binding kinetics – an increasingly important consideration in modern analgesic design where enantiopurity affects both efficacy and side effect profiles. Research indicates that such strategically placed alkyl groups can reduce metabolic dealkylation compared to N-methyl analogs, potentially extending therapeutic half-life [8].
The compound's structural features show significant promise for CNS disorder applications, particularly through dopamine and serotonin transporter modulation. The phenoxypropyl extension resembles that in DAT inhibitors like GBR 12935, suggesting potential affinity for monoamine transporters. Molecular simulations indicate the 2-methyl group creates favorable hydrophobic contacts within transporter binding pockets, while the propyl spacer length (three carbons) optimally positions the phenyl ring for π-stacking interactions. These characteristics position 2-Methyl-1-(3-phenoxypropyl)piperazine as a valuable scaffold for developing novel cocaine abuse therapeutics that require balanced DAT/SERT inhibition [1].
Table 3: Therapeutic Applications of Piperazine Hybrid Derivatives
Therapeutic Area | Piperazine Hybrid Structure | Key Pharmacological Activity | Reference Compound |
---|---|---|---|
Anticancer Therapeutics | Chrysin-piperazine-sulfonyl hybrids | SK-OV-3 inhibition (IC50=12.67μg/ml) comparable to gefitinib | Compound 2 [10] |
Oroxylin A-alkylamino-piperazine | HepG2 inhibition (IC50=2.98μM), 20-fold potency increase | 3cc [10] | |
Chalcone-piperazine Mannich bases | A549 inhibition (IC50=0.19μM) superior to cisplatin | Compound 5 [10] | |
CNS Disorders | Dopamine transporter inhibitors | DAT Ki=0.75nM with SERT/DAT selectivity ratio=307 | (S)-5 [1] |
Dual-action ligands | DAT Ki=20nM, SERT Ki=22nM for cocaine abuse treatment | (R)-8 [1] | |
Antipsychotics | Haloperidol-inspired piperazines | Balanced D2/5HT2A affinity (D2 Ki=37nM, 5HT2A Ki=57.6nM) | Compound 16 [3] |
Emerging research highlights the compound's utility in hybrid drug design, particularly through conjugation with natural product scaffolds. Piperazine's role as a solubility-enhancing linker facilitates this application, as its protonatable nitrogens improve water solubility of hydrophobic natural products while maintaining target affinity. For example, chalcone-piperazine hybrids demonstrate remarkable anticancer activity (compound 5: IC50=0.19μM against A549), outperforming conventional chemotherapeutics. The 3-phenoxypropyl chain in particular enables optimal spatial separation of pharmacophores, allowing simultaneous engagement of complementary binding sites. This positions 2-Methyl-1-(3-phenoxypropyl)piperazine as a strategic intermediate for next-generation hybrid molecules targeting multiple disease pathways [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: